(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a heterocyclic compound featuring a pyrazolo-oxazine core linked to a piperazine moiety substituted with a benzodioxole-methyl group. This structure combines two pharmacologically significant motifs:
- Pyrazolo-oxazine: A bicyclic system known for metabolic stability and bioactivity in CNS and anti-inflammatory applications .
- Piperazine-benzodioxole: The piperazine ring enhances solubility and binding affinity, while the benzodioxole group contributes to ligand-receptor interactions, particularly in serotonin and dopamine pathways .
The compound’s molecular formula is C₂₂H₂₄N₄O₄ (calculated), with a molecular weight of 408.45 g/mol. Its synthesis likely involves multi-step reactions, such as coupling a pyrazolo-oxazine carbonyl chloride with a benzodioxole-methyl-piperazine intermediate, analogous to methods described in .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-19(15-11-18-23(20-15)4-1-9-25-18)22-7-5-21(6-8-22)12-14-2-3-16-17(10-14)27-13-26-16/h2-3,10-11H,1,4-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTLTHQLNKUKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzo[d][1,3]dioxole with piperazine under controlled conditions to form the benzo[d][1,3]dioxol-5-ylmethyl piperazine intermediate.
Cyclization to Form Pyrazolo[5,1-b][1,3]oxazine: The intermediate is then subjected to cyclization reactions involving appropriate reagents to form the pyrazolo[5,1-b][1,3]oxazine ring.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazolo[5,1-b][1,3]oxazine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine or benzo[d][1,3]dioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antidepressant agent.
Biological Studies: The compound is used in studies exploring its effects on neurotransmission and receptor binding.
Chemical Biology: It serves as a probe to study the interaction of complex organic molecules with biological systems.
Pharmaceutical Development: Potential use in the development of new therapeutic drugs targeting neurological disorders.
Mechanism of Action
The mechanism by which (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone exerts its effects involves interaction with specific molecular targets such as GABAergic receptors. It may modulate neurotransmitter release and receptor activity, influencing neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural or functional similarities with the target molecule:
Structural and Functional Differences
- Substituent Effects :
- Heterocyclic Core: Pyrazolo-oxazine (target) vs. pyrazolo-pyrazinone : The oxazine ring increases metabolic stability, while pyrazinones are more prone to hydrolysis.
- Synthetic Accessibility: Multi-component one-pot reactions (used for pyrazolo-pyrazinones ) are less feasible for the target compound due to its complex substitution pattern. Column chromatography is often required for purification .
Bioactivity and Therapeutic Potential
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use a multi-step synthesis involving (i) condensation of substituted benzaldehyde derivatives with hydrazine derivatives to form the pyrazolo-oxazine core (see ).
- Step 2 : Functionalize the piperazine fragment via nucleophilic substitution or coupling reactions (e.g., using 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with activated carbonyl intermediates) .
- Optimization : Adjust solvent systems (e.g., DCM or ethanol), temperature (reflux at 80–120°C), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) to improve yields. Purity can be enhanced via flash chromatography or recrystallization in ethanol-DMF mixtures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm regiochemistry of the pyrazolo-oxazine ring and piperazine substitution patterns (e.g., δ 3.5–4.5 ppm for piperazine protons; ).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., m/z 451.2 [M+H]) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1650–1700 cm and aromatic C-H bends in the benzo[d][1,3]dioxole moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Core Modifications : Synthesize analogs with variations in the benzo[d][1,3]dioxole (e.g., replace with fluorophenyl) or pyrazolo-oxazine (e.g., introduce methyl groups) to assess impact on target binding .
- Assay Design :
- Enzyme Inhibition : Test against kinases (e.g., VEGFR2) or carbonic anhydrases using fluorogenic substrates (IC determination) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
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Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate variables .
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Statistical Frameworks : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity or cell-line drift .
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Meta-Analysis : Aggregate data from independent studies (e.g., PubChem BioAssay) to identify trends (Table 1).
Table 1 : Comparative Bioactivity Data
Study Reference Target IC (µM) Cell Line hCA II 0.45 ± 0.12 HT-29 VEGFR2 1.2 ± 0.3 HUVEC N/A >50 (Cytotoxicity) MCF-7
Q. What computational strategies are effective for predicting off-target interactions?
- Methodology :
- Pharmacophore Modeling : Use Schrödinger Phase to identify shared features with known ligands (e.g., piperazine as a hinge-binder in kinase inhibitors) .
- Off-Target Screening : Query databases like ChEMBL with the compound’s SMILES string to flag potential interactions with GPCRs or ion channels .
- ADMET Prediction : Employ SwissADME to assess blood-brain barrier permeability and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
